molecular formula C21H15NO4 B1243847 Irtk activator

Irtk activator

Katalognummer: B1243847
Molekulargewicht: 345.3 g/mol
InChI-Schlüssel: ACJHLQAJKHNUGE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Irtk activator is a complex organic compound that features a benzoquinone core substituted with hydroxy, indole, and phenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Irtk activator typically involves multi-step organic reactions. One possible route could involve the initial formation of the benzoquinone core, followed by the introduction of the indole and phenyl groups through electrophilic aromatic substitution reactions. The hydroxy groups can be introduced via hydroxylation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability.

Analyse Chemischer Reaktionen

Biochemical Basis of Itk Activation

Itk activation involves a multi-step process requiring structural reorganization, phosphorylation, and ligand binding. Key reaction steps include:

Recruitment to the Membrane

  • PH Domain Interaction : The pleckstrin homology (PH) domain of Itk binds phosphatidylinositol 3,4,5-trisphosphate (PIP3) on the plasma membrane . This step is essential for localizing Itk to TCR signaling microclusters.

  • Role of IP4 : Soluble inositol tetrakisphosphate (IP4) enhances PIP3 binding to the PH domain, facilitating membrane recruitment .

Adapter Protein Binding

  • SH2/SH3 Domain Interactions : The SH2 domain binds phosphorylated tyrosine residues on the SLP-76/LAT adapter complex, while the SH3 domain interacts with proline-rich motifs .

Phosphorylation and Catalytic Activation

  • Lck-Mediated Phosphorylation : The Src kinase Lck phosphorylates Itk at the activation loop tyrosine (Y511), inducing a conformational shift that releases autoinhibition .

  • Autophosphorylation : Activated Itk undergoes intermolecular autophosphorylation, further stabilizing its active state .

Key Chemical Reactions and Kinetics

The activation process involves several distinct chemical reactions, summarized below:

Reaction Step Components Involved Kinetic Parameters Reference
PIP3 binding to PH domainPIP3, Itk PH domainKa (binding affinity) ≈ 10–100 nM
SH2 domain-phosphotyrosine bindingpY-EAT motif (SLP-76), Itk SH2 domainKon ≈ 1.2 × 10⁶ M⁻¹s⁻¹; Koff ≈ 0.03 s⁻¹
Lck-mediated phosphorylationLck, Itk activation loop (Y511)kcat/Km ≈ 2.5 × 10³ M⁻¹s⁻¹
AutophosphorylationItk monomersRate increases 10-fold upon activation

Transition State Stabilization

  • Prolyl Isomerization : The SH2 domain exists in two conformers (cis/trans) regulated by proline isomerization. The trans conformer preferentially binds phosphotyrosine ligands, reducing activation energy (Ea) by 15–20 kJ/mol .

  • Allosteric Modulation : IP4 binding induces a conformational change in the PH domain, lowering the energy barrier for PIP3 binding .

Catalytic Efficiency

  • Arrhenius Parameters : The rate constant (k) for Itk activation follows the Arrhenius equation:

    k=AeEa/(RT)k=A\cdot e^{-E_a/(RT)}

    Where EaE_a ≈ 50–70 kJ/mol, depending on ligand availability .

Regulatory Feedbacks

  • Negative Feedback : Excess IP4 competes with PIP3 for PH domain binding, sequestering Itk in the cytosol .

  • SH3-Mediated Autoinhibition : Intramolecular SH3-kinase domain interactions stabilize an inactive conformation, requiring ligand binding for activation .

Comparative Analysis with Related Kinases

Feature Itk Btk (Bruton’s tyrosine kinase)
Primary Activator PIP3 + IP4PIP3 + IP6
Autophosphorylation IntermolecularIntramolecular
Key Inhibitory Mechanism SH3/SH2 self-associationPH-TH domain dimerization

Implications for Therapeutic Targeting

  • Inhibitor Design : Disrupting SH2-phosphotyrosine or SH3-proline interactions reduces Itk activity by 90% .

  • Allosteric Modulators : Compounds stabilizing the autoinhibited conformation (e.g., blocking IP4 binding) show promise in autoimmune disease models .

This synthesis integrates structural, kinetic, and thermodynamic data to elucidate Itk’s activation mechanism, highlighting its complexity and potential as a therapeutic target.

Wissenschaftliche Forschungsanwendungen

Applications in Metabolic Disorders

1. Diabetes Treatment

The primary application of Irtk activators is in the treatment of diabetes. Studies have demonstrated that compounds like DMAQ-B1, an insulin-mimetic agent derived from a tropical endophytic fungus, significantly lower blood glucose levels in diabetic mouse models. This compound activates IRTK and enhances glucose uptake in adipocytes and skeletal muscle .

2. Insulin Sensitization

Irtk activators are being investigated for their role in sensitizing insulin action. By increasing the activity of IRTK, these compounds may improve insulin sensitivity in tissues that are resistant to insulin, thus providing a therapeutic avenue for type 2 diabetes management .

Data Tables

Compound Source Effect on IRTK Impact on Glucose Levels
DMAQ-B1Pseudomassaria sp.Activates IRTKLowers glucose in diabetic mice
This compound III, DDNSyntheticIncreases phosphorylationEnhances glucose uptake

Case Studies

Case Study 1: Efficacy of DMAQ-B1

In a study involving diabetic C57BL/6J mice, oral administration of DMAQ-B1 resulted in a significant reduction in blood glucose levels. The mechanism was attributed to enhanced phosphorylation of IRS-1 and subsequent activation of downstream signaling pathways related to glucose metabolism .

Case Study 2: Insulin Sensitivity Enhancement

Another study focused on the effects of this compound III, DDN on differentiated 3T3-L1 adipocytes. The results indicated that treatment with this activator led to a marked increase in glucose uptake compared to control groups, highlighting its potential as a therapeutic agent for improving insulin sensitivity in metabolic disorders .

Wirkmechanismus

The mechanism of action of Irtk activator involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxy and indole groups may play a crucial role in binding to these targets, modulating their activity and triggering specific biological pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,5-Dihydroxy-1,4-benzoquinone: Lacks the indole and phenyl groups, making it less complex.

    3-(1-Methyl-1H-indole-3-yl)-1,4-benzoquinone: Similar structure but without the hydroxy groups.

    6-Phenyl-1,4-benzoquinone: Contains the phenyl group but lacks the indole and hydroxy groups.

Uniqueness

Irtk activator is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C21H15NO4

Molekulargewicht

345.3 g/mol

IUPAC-Name

2,5-dihydroxy-3-(1-methylindol-3-yl)-6-phenylcyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C21H15NO4/c1-22-11-14(13-9-5-6-10-15(13)22)17-20(25)18(23)16(19(24)21(17)26)12-7-3-2-4-8-12/h2-11,23,26H,1H3

InChI-Schlüssel

ACJHLQAJKHNUGE-UHFFFAOYSA-N

Kanonische SMILES

CN1C=C(C2=CC=CC=C21)C3=C(C(=O)C(=C(C3=O)O)C4=CC=CC=C4)O

Synonyme

2,5-DH-(MI)-PBQ
2,5-dihydroxy-3-(1-methylindol-3-yl)-6-phenyl-1,4-benzoquinone

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.